3-ethyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Ethyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by an ethyl group attached to the third carbon and a carboxylic acid group attached to the second carbon of the pyrrole ring. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2-carbinol or pyrrole-2-carbaldehyde.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
3-Ethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrrole derivatives and heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: Pyrrole derivatives are used in the production of dyes, pigments, and polymers due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in electrophilic substitution reactions, which can modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: Lacks the ethyl group at the third carbon.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Contains additional methyl groups at the third and fifth carbons.
Indole derivatives: Share a similar heterocyclic structure but with a fused benzene ring.
Uniqueness: 3-Ethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
89776-56-7 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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